molecular formula C10H12O B162398 2-(3,4-Dimethylphenyl)oxirane CAS No. 1855-36-3

2-(3,4-Dimethylphenyl)oxirane

Cat. No.: B162398
CAS No.: 1855-36-3
M. Wt: 148.2 g/mol
InChI Key: GMFDVHPDGHUBBS-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)oxirane is an organic compound with the molecular formula C10H12O. It is a derivative of styrene oxide, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(3,4-Dimethylphenyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of 3,4-dimethylstyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically proceeds at room temperature, yielding the desired epoxide .

Industrial Production Methods

In an industrial setting, the production of 3,4-dimethylstyrene oxide often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions:
2-(3,4-Dimethylphenyl)oxirane serves as a valuable intermediate in the synthesis of more complex organic molecules. Its epoxide structure allows it to participate in nucleophilic ring-opening reactions, facilitating the formation of diverse functional groups. Common reagents for these reactions include nucleophiles such as amines and thiols, which can react under basic conditions to yield various products.

Synthesis of Functionalized Compounds:
The compound can be utilized to synthesize functionalized derivatives that may exhibit enhanced biological activities. For instance, its reactivity with biological macromolecules can lead to modifications that are significant in medicinal chemistry .

Polymer Chemistry

Monomer for Polymer Production:
In polymer chemistry, this compound can act as a monomer in the production of epoxy resins. These resins are known for their excellent mechanical properties and chemical resistance, making them suitable for coatings, adhesives, and composite materials.

Case Studies on Polymer Applications:
Recent studies have examined the use of epoxy resins derived from oxiranes in various applications. For example, research has shown that epoxy resins based on similar structures exhibit low toxicity and good performance in industrial applications . The reactivity of the oxirane ring allows for cross-linking with other polymer chains, enhancing the material's properties.

Medicinal Chemistry

Potential Therapeutic Applications:
Research into the biological activities of this compound suggests potential therapeutic applications. Epoxides are known to interact with proteins and nucleic acids, which may lead to cytotoxic effects or modulation of enzyme activities . Studies have indicated that compounds with similar structures can serve as precursors for drug synthesis or active pharmaceutical ingredients.

Toxicological Studies:
Understanding the safety profile of this compound is crucial for its application in medicine. Toxicological studies have focused on its potential effects on human health and the environment. The compound's reactivity may pose risks; thus, comprehensive assessments are necessary to evaluate its safety in pharmaceutical contexts .

Environmental Impact

Reactivity and Ecotoxicity:
The environmental implications of this compound have been a subject of investigation due to its potential ecotoxicity. Studies indicate that oxiranes can exhibit varying levels of toxicity depending on their structure and reactivity . The assessment of such compounds is essential for understanding their impact on ecosystems and human health.

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
This compoundEpoxide ring with a dimethylphenyl groupHigh reactivity with nucleophiles
2-(3-Methoxyphenyl)oxiraneSimilar epoxide structureDifferent reactivity due to methoxy group
2-Phenyl-3-methyl-oxiraneContains a phenyl groupUsed in specialty polymer applications

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)oxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as DNA and proteins. This reactivity underlies its potential mutagenic and cytotoxic effects. The compound’s interactions with cellular pathways can lead to various biological outcomes, including cell cycle arrest and apoptosis .

Comparison with Similar Compounds

2-(3,4-Dimethylphenyl)oxirane can be compared with other styrene oxide derivatives, such as:

    Styrene oxide: The parent compound, lacking the methyl groups, has different reactivity and applications.

    p-Methylstyrene oxide: A derivative with a single methyl group at the para position.

    m-Methylstyrene oxide: A derivative with a single methyl group at the meta position.

    p-Bromostyrene oxide: A halogenated derivative with different chemical properties.

The presence of the two methyl groups in this compound imparts unique steric and electronic effects, influencing its reactivity and applications compared to other similar compounds .

Biological Activity

2-(3,4-Dimethylphenyl)oxirane, commonly referred to as 3,4-dimethylstyrene oxide, is an organic compound characterized by an epoxide functional group. This compound has garnered attention due to its potential biological activities, particularly its reactivity with various biological macromolecules, which may have implications for therapeutic applications and toxicity.

  • Chemical Formula : C₁₀H₁₂O
  • Molecular Weight : 164.20 g/mol
  • Structure : The compound features a three-membered cyclic ether structure that contributes to its unique reactivity profile.

Synthesis

The synthesis of this compound typically involves the epoxidation of 3,4-dimethylstyrene using various oxidizing agents. Techniques such as chromatography are employed for purification post-synthesis .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to modifications of proteins and nucleic acids, potentially resulting in cytotoxicity or mutagenicity.

Key Biological Activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer effects by forming covalent bonds with critical biomolecules involved in cancer progression.
  • Reactivity with Nucleophiles : The epoxide group can react with nucleophilic sites on proteins and DNA, leading to functional modifications that impact cellular processes .

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies have demonstrated that exposure to varying concentrations of this compound can induce cytotoxic effects in certain cell lines. The extent of cytotoxicity appears to correlate with the concentration and duration of exposure.
  • Mutagenicity Assessments : Research indicates that the compound may possess mutagenic potential due to its ability to form adducts with DNA. This raises concerns regarding its safety and potential carcinogenicity .
  • Mechanistic Insights : Studies utilizing nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have elucidated the mechanisms by which this compound interacts with biological macromolecules. These interactions are thought to involve the formation of stable adducts that alter the function of target proteins and nucleic acids .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructure TypeUnique Features
Ethylene OxideSimple EpoxideHighly reactive; used as a sterilant
Styrene OxideAromatic EpoxideDerived from styrene; less sterically hindered
1-Methyl-2-phenyloxiraneSubstituted OxiraneExhibits different reactivity patterns due to sterics
2-MethyloxetaneCyclic EtherFour-membered ring; different ring strain compared to oxiranes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-Dimethylphenyl)oxirane, and how can reaction conditions be optimized?

Answer: The synthesis of aryl-substituted epoxides like this compound typically involves epoxidation of substituted styrenes or nucleophilic ring-opening of precursor epichlorohydrin derivatives. For example:

  • Epoxide formation via glycidol intermediates : Reacting 3,4-dimethylphenol with chloromethyloxirane (epichlorohydrin) under basic conditions (e.g., K₂CO₃) yields the target epoxide. Solvent choice (THF or DMF) and temperature (60–80°C) influence yield .
  • Mitsunobu reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 3,4-dimethylphenol with glycidol derivatives in anhydrous THF improves stereoselectivity .

Optimization strategies :

  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water).

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer: Key characterization techniques include:

  • ¹H/¹³C NMR : The epoxide protons (δ 3.1–4.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) confirm structure. Splitting patterns distinguish cis/trans isomers if present .
  • IR spectroscopy : Epoxide ring C-O-C stretch (1240–1280 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹) .
  • HPLC for purity : Reverse-phase C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent moisture-induced ring-opening.
  • Safety : Use fume hoods; epoxides are potential irritants. Refer to GHS Category 2 (skin sensitization) for analogous compounds .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in ring-opening reactions?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states for nucleophilic attack (e.g., amines, thiols) at the epoxide carbons. Compare activation energies for regioisomeric pathways .
  • Thermochemical data : Calculate bond dissociation energies (BDEs) for C-O bonds to predict regioselectivity under acidic vs. basic conditions .

Example :

  • Li₂CuCl₄-mediated ring-opening in THF favors attack at the less hindered carbon (ΔG‡ = 15–20 kcal/mol) .

Q. What strategies resolve contradictions in crystallographic data for epoxide derivatives?

Answer:

  • SHELX refinement : Use SHELXL for high-resolution X-ray data to model disorder in the epoxide ring or aryl substituents. Twinning parameters (TWIN/BASF) improve R-factor convergence .
  • Cross-validation : Compare experimental data (XRD) with DFT-optimized geometries to identify discrepancies in bond angles/van der Waals radii .

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Answer:

  • Chiral HPLC : Use Chiralpak AD (amylose tris(3,5-dimethylphenyl)carbamate) with hexane/isopropanol (90:10) for baseline separation. Retention times vary by 2–4 minutes for enantiomers .
  • Dynamic kinetic resolution (DKR) : Employ chiral catalysts (e.g., Jacobsen’s Co-salen) during ring-opening to induce asymmetry .

Q. What experimental designs mitigate competing side reactions during epoxide functionalization?

Answer:

  • Temperature control : Keep reactions below 0°C to suppress polymerization (common in acidic conditions).
  • Protecting groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during nucleophilic attacks .
  • Catalyst screening : Test Lewis acids (BF₃·Et₂O vs. ZnCl₂) to favor mono-adducts over di-adducts .

Q. How are conflicting spectroscopic data (e.g., overlapping NMR signals) resolved for complex derivatives?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping epoxide signals via correlation spectroscopy.
  • Variable-temperature NMR : Heat samples to 50°C to reduce rotational barriers and sharpen split peaks .

Q. What methodologies assess the environmental fate of this compound in lab settings?

Answer:

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains (TA98/TA100) with S9 metabolic activation .
  • Hydrolysis studies : Monitor epoxide degradation in buffered solutions (pH 4–10) via GC-MS to identify breakdown products (e.g., diols) .

Q. How can researchers validate synthetic intermediates using hyphenated techniques?

Answer:

  • LC-MS/MS : Couple HPLC with high-resolution mass spectrometry to confirm molecular ions ([M+H]⁺ at m/z 177.091 for C₁₀H₁₂O₂).
  • GC-IR : Track functional group transformations (e.g., epoxide ring-opening to diols) in real time .

Properties

IUPAC Name

2-(3,4-dimethylphenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-7-3-4-9(5-8(7)2)10-6-11-10/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFDVHPDGHUBBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939974
Record name 2-(3,4-Dimethylphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855-36-3
Record name 3,4-Dimethylstyrene oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001855363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethylphenyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIMETHYLSTYRENE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9145C4U8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The procedure was based on methods described by Brandes and Jacobsen, (Tetrahedron Asym. 8:3927, 1997); and Kaufman (Syn. Commun. 23:473, 1993). A solution of trimethylsulfonium methylsulfate (3.95 g, 0.021 mol) in 8 mL water was added slowly to a biphasic mixture of 50% NaOH (20 mL), 3,4-dimethyl-benzaldehyde (1.34 g, 0.01 mmol), tetrabutylammonium bromide (0.025 g, 0.0782 mmol), and CH2Cl2 (26 mL). The reaction was heated at 50° C. for 13 hours and then cooled to room temperature. The reaction was diluted carefully with brine (50 mL) and diethyl ether (3×70 mL), then filtered to remove the solids. The aqueous layer was extracted with diethyl ether (3×70 mL), and the combined organic layers were washed with brine (50 mL) and dried over Na2SO4, filtered, and concentrated in vacuo to afford the product 3,4-dimethylphenyl oxirane as a light yellow oil (1.15 g, yield 78%). TLC Rf=0.9 (1:2 EtOAc/Hexane); 1H NMR (300 MHz, CDCl3) δ 7.39 (s, 1H), 7.21 (d, 1H), 7.19 (s, 1H), 3.80 (m, 1H), 3.17 (m, 1H), 2.80 (m, 1H), 2.23 (s, 6H).
Quantity
3.95 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(3,4-Dimethylphenyl)oxirane
2-(3,4-Dimethylphenyl)oxirane
2-(3,4-Dimethylphenyl)oxirane
2-(3,4-Dimethylphenyl)oxirane
2-(3,4-Dimethylphenyl)oxirane
2-(3,4-Dimethylphenyl)oxirane

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